molecular formula C12H15BrFN B11739665 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine

1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine

Cat. No.: B11739665
M. Wt: 272.16 g/mol
InChI Key: PFVZITBNZKGLDU-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15BrFN and a molecular weight of 272.16 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing boron reagents and palladium catalysts under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involving halogen exchange or nucleophilic substitution.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyclopentane ring.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or amines.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

  • 1-(4-Bromo-3-fluorophenyl)cyclopentanamine
  • 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile

Comparison: 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine is unique due to its specific structural features, such as the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

[1-(4-bromo-3-fluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15BrFN/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

InChI Key

PFVZITBNZKGLDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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